![molecular formula C8H5ClF2OS B098448 Difluoro(phenylsulfanyl)acetyl chloride CAS No. 16503-77-8](/img/structure/B98448.png)
Difluoro(phenylsulfanyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(phenylsulfanyl)acetyl chloride, also known as DFSCl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFSCl is a versatile reagent that can be used in various chemical reactions, making it a valuable tool for organic chemists. In
Scientific Research Applications
Difluoro(phenylsulfanyl)acetyl chloride has been extensively used in scientific research due to its unique properties. It can be used as a reagent in various chemical reactions, such as the synthesis of α,α-difluoro-β-ketoesters, α,α-difluoro-β-ketophosphonates, and α,α-difluoro-β-ketoamides. Difluoro(phenylsulfanyl)acetyl chloride can also be used as a fluorinating agent in the synthesis of various organic compounds. Moreover, Difluoro(phenylsulfanyl)acetyl chloride has been used in the development of new drugs and pharmaceuticals due to its ability to modify the structure of biologically active molecules.
Mechanism Of Action
Difluoro(phenylsulfanyl)acetyl chloride is a reactive compound that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. The mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride depends on the reaction it is involved in. For example, in the synthesis of α,α-difluoro-β-ketoesters, Difluoro(phenylsulfanyl)acetyl chloride reacts with a β-ketoester in the presence of a base to form an enolate intermediate, which then undergoes nucleophilic substitution with an alkyl halide to yield the final product.
Biochemical And Physiological Effects
Difluoro(phenylsulfanyl)acetyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Difluoro(phenylsulfanyl)acetyl chloride can modify the structure of biologically active molecules, which can lead to changes in their activity and efficacy. Therefore, Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals.
Advantages And Limitations For Lab Experiments
Difluoro(phenylsulfanyl)acetyl chloride has several advantages as a reagent in lab experiments. It is a versatile compound that can be used in various chemical reactions, and it yields high purity products. Moreover, Difluoro(phenylsulfanyl)acetyl chloride is stable and easy to handle. However, Difluoro(phenylsulfanyl)acetyl chloride also has some limitations. It is a highly reactive compound that can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
Future Directions
Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in various scientific research applications. Some of the future directions for Difluoro(phenylsulfanyl)acetyl chloride research include:
1. Development of new synthetic methods using Difluoro(phenylsulfanyl)acetyl chloride as a reagent.
2. Investigation of the biochemical and physiological effects of Difluoro(phenylsulfanyl)acetyl chloride.
3. Development of new drugs and pharmaceuticals using Difluoro(phenylsulfanyl)acetyl chloride as a modifying agent.
4. Exploration of the potential of Difluoro(phenylsulfanyl)acetyl chloride in the field of fluorine chemistry.
5. Investigation of the mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride in various chemical reactions.
Conclusion
Difluoro(phenylsulfanyl)acetyl chloride is a versatile reagent that has gained significant attention in scientific research due to its unique properties and potential applications. Difluoro(phenylsulfanyl)acetyl chloride can be synthesized efficiently and yields high purity products, making it suitable for various scientific research applications. Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals, and its future directions include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential in the field of fluorine chemistry.
Synthesis Methods
Difluoro(phenylsulfanyl)acetyl chloride can be synthesized by reacting difluoroacetic anhydride with thiophenol in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of Difluoro(phenylsulfanyl)acetyl chloride as the final product. This synthesis method is efficient and yields high purity Difluoro(phenylsulfanyl)acetyl chloride, making it suitable for various scientific research applications.
properties
CAS RN |
16503-77-8 |
---|---|
Product Name |
Difluoro(phenylsulfanyl)acetyl chloride |
Molecular Formula |
C8H5ClF2OS |
Molecular Weight |
222.64 g/mol |
IUPAC Name |
2,2-difluoro-2-phenylsulfanylacetyl chloride |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)8(10,11)13-6-4-2-1-3-5-6/h1-5H |
InChI Key |
URWSMHRERUCCAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |
synonyms |
DIFLUORO(PHENYLSULFANYL)ACETYL CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.